molecular formula C15H13IN4O6 B3102170 N-(5-iodo-3-nitro-6-(4-nitrophenethoxy)pyridin-2-yl)acetamide CAS No. 1415562-49-0

N-(5-iodo-3-nitro-6-(4-nitrophenethoxy)pyridin-2-yl)acetamide

Cat. No. B3102170
CAS RN: 1415562-49-0
M. Wt: 472.19 g/mol
InChI Key: UCENSQKJICXIIU-UHFFFAOYSA-N
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Description

“N-(5-iodo-3-nitro-6-(4-nitrophenethoxy)pyridin-2-yl)acetamide” is a chemical compound with the molecular formula C15H13IN4O6 . It has a molecular weight of 472.19 . The CAS number for this compound is 1415562-49-0 .


Physical And Chemical Properties Analysis

The predicted boiling point of “N-(5-iodo-3-nitro-6-(4-nitrophenethoxy)pyridin-2-yl)acetamide” is 665.1±55.0 °C . The predicted density is 1.797±0.06 g/cm3 . The predicted pKa value is 11.32±0.70 .

Scientific Research Applications

DNA-binding and Antioxidant Properties

Compounds with pyridyl-tetrazole ligands that have pendant amide and hydrazide arms have been synthesized and studied for their DNA-binding and antioxidant properties. These compounds, including variations of acetamide and acetohydrazide ligands, have shown significant activity in binding with calf thymus DNA and exhibit antioxidant properties through hydroxyl radical scavenging methods. This suggests that compounds with similar structural features, like the specified acetamide, could have potential applications in studying DNA interactions and antioxidant activities (Reddy et al., 2016).

Polymer Synthesis

Optically active polyamides containing nitro-substituted pendant groups have been prepared through direct polycondensation. These polymers, characterized by their high yield and solubility in polar organic solvents, highlight the role of nitro-substituted compounds in the development of new materials with potential applications in various industries, including electronics and pharmaceuticals. This underscores the relevance of researching compounds with nitro groups for material science applications (Faghihi et al., 2010).

Catalysis and Synthesis

Research into the modification of pyridinyl acetamides for enhancing anticancer effects and reducing toxicity through alkylurea substitution provides insights into the chemical versatility and potential therapeutic applications of these compounds. The study on PI3K inhibitors and their modifications to reduce toxicity while retaining antiproliferative activity against cancer cell lines suggests a pathway for the development of new anticancer agents (Wang et al., 2015).

Novel Synthesis Approaches

The synthesis of precursor compounds for PET biomarkers, using palladium-mediated reduction and reductive amination, exemplifies the application of nitro-substituted pyridinyl acetamides in the development of diagnostic tools. This area of research is crucial for advancing medical imaging techniques and understanding the molecular basis of diseases (Hoareau & Scott, 2010).

properties

IUPAC Name

N-[5-iodo-3-nitro-6-[2-(4-nitrophenyl)ethoxy]pyridin-2-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13IN4O6/c1-9(21)17-14-13(20(24)25)8-12(16)15(18-14)26-7-6-10-2-4-11(5-3-10)19(22)23/h2-5,8H,6-7H2,1H3,(H,17,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCENSQKJICXIIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC(=C(C=C1[N+](=O)[O-])I)OCCC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13IN4O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201154911
Record name Acetamide, N-[5-iodo-3-nitro-6-[2-(4-nitrophenyl)ethoxy]-2-pyridinyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201154911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

472.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-iodo-3-nitro-6-(4-nitrophenethoxy)pyridin-2-yl)acetamide

CAS RN

1415562-49-0
Record name Acetamide, N-[5-iodo-3-nitro-6-[2-(4-nitrophenyl)ethoxy]-2-pyridinyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1415562-49-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetamide, N-[5-iodo-3-nitro-6-[2-(4-nitrophenyl)ethoxy]-2-pyridinyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201154911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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